molecular formula C17H20N2OS B10890583 [4-(3-Methylbenzyl)piperazin-1-yl](thiophen-2-yl)methanone

[4-(3-Methylbenzyl)piperazin-1-yl](thiophen-2-yl)methanone

Cat. No.: B10890583
M. Wt: 300.4 g/mol
InChI Key: HWPLVOYICKKCHS-UHFFFAOYSA-N
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Description

4-(3-METHYLBENZYL)PIPERAZINOMETHANONE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and subsequent purification steps The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process

Chemical Reactions Analysis

Types of Reactions

4-(3-METHYLBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-(3-METHYLBENZYL)PIPERAZINOMETHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound’s unique structure allows it to bind to specific sites, leading to its biological effects. detailed studies on its exact mechanism of action are limited.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-METHYLBENZYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern on the piperazine ring and the presence of the thienyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other piperazine derivatives.

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

[4-[(3-methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C17H20N2OS/c1-14-4-2-5-15(12-14)13-18-7-9-19(10-8-18)17(20)16-6-3-11-21-16/h2-6,11-12H,7-10,13H2,1H3

InChI Key

HWPLVOYICKKCHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CS3

Origin of Product

United States

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